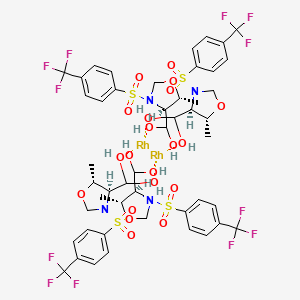
Rh2(4S,5R-MTFSO)4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rh2(4S,5R-MTFSO)4 is a coordination complex featuring rhodium as the central metal atom This compound is known for its unique structural and chemical properties, making it a valuable subject of study in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rh2(4S,5R-MTFSO)4 typically involves the reaction of rhodium(II) acetate with 4S,5R-methyltrifluoromethylsulfinyl oxalate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often performed in a solvent such as dichloromethane or toluene. The reaction mixture is then refluxed for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While the industrial production methods for this compound are not extensively documented, it is likely that similar principles to laboratory synthesis are applied on a larger scale. This would involve the use of industrial-grade solvents and reagents, as well as specialized equipment to maintain the necessary reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Rh2(4S,5R-MTFSO)4 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state species.
Reduction: this compound can also be reduced, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Ligand exchange reactions often involve the use of other coordinating ligands such as phosphines or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state rhodium complexes, while reduction typically results in lower oxidation state species.
Scientific Research Applications
Rh2(4S,5R-MTFSO)4 has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic reactions, including cyclopropanation and C-H activation.
Biology: The compound’s catalytic properties are explored in biochemical reactions and enzyme mimetics.
Medicine: Research is ongoing into its potential use in drug development and as a therapeutic agent.
Industry: this compound is used in the synthesis of fine chemicals and pharmaceuticals due to its efficiency and selectivity as a catalyst.
Mechanism of Action
The mechanism by which Rh2(4S,5R-MTFSO)4 exerts its effects is primarily through its role as a catalyst. The compound facilitates various chemical reactions by providing an alternative reaction pathway with a lower activation energy. This is achieved through the coordination of the rhodium center with the reactants, stabilizing transition states and intermediates. The molecular targets and pathways involved depend on the specific reaction being catalyzed.
Comparison with Similar Compounds
Similar Compounds
Rhodium(II) acetate: Another rhodium-based catalyst with similar applications in organic synthesis.
Rhodium(II) trifluoroacetate: Known for its use in cyclopropanation reactions.
Rhodium(II) butyrate: Used in various catalytic processes, including hydrogenation and hydroformylation.
Uniqueness
Rh2(4S,5R-MTFSO)4 is unique due to its specific ligand environment, which imparts distinct reactivity and selectivity in catalytic processes. The presence of the 4S,5R-methyltrifluoromethylsulfinyl ligands enhances its stability and catalytic efficiency compared to other rhodium(II) complexes.
Properties
Molecular Formula |
C48H56F12N4O20Rh2S4 |
|---|---|
Molecular Weight |
1571.0 g/mol |
IUPAC Name |
[(4S,5R)-5-methyl-3-[4-(trifluoromethyl)phenyl]sulfonyl-1,3-oxazolidin-4-yl]methanediol;rhodium |
InChI |
InChI=1S/4C12H14F3NO5S.2Rh/c4*1-7-10(11(17)18)16(6-21-7)22(19,20)9-4-2-8(3-5-9)12(13,14)15;;/h4*2-5,7,10-11,17-18H,6H2,1H3;;/t4*7-,10+;;/m1111../s1 |
InChI Key |
VQDZIUVZEJBPDT-QFZQBZOTSA-N |
Isomeric SMILES |
C[C@@H]1[C@H](N(CO1)S(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)C(O)O.C[C@@H]1[C@H](N(CO1)S(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)C(O)O.C[C@@H]1[C@H](N(CO1)S(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)C(O)O.C[C@@H]1[C@H](N(CO1)S(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)C(O)O.[Rh].[Rh] |
Canonical SMILES |
CC1C(N(CO1)S(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)C(O)O.CC1C(N(CO1)S(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)C(O)O.CC1C(N(CO1)S(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)C(O)O.CC1C(N(CO1)S(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)C(O)O.[Rh].[Rh] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzamide, N-[9-(trimethylsilyl)-9H-purin-6-yl]-](/img/structure/B12938045.png)

![Acetamide, N-[2-(1H-indol-2-ylcarbonyl)-4-methylphenyl]-](/img/structure/B12938059.png)

![3-(Fluoromethyl)-8-azabicyclo[3.2.1]octane](/img/structure/B12938068.png)
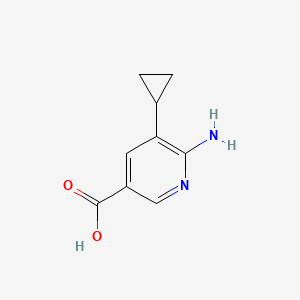
![Benzenemethanol, 4-[5-[[2-(4-pyridinyl)ethyl]amino]pyrazinyl]-](/img/structure/B12938077.png)
![1H-Imidazole-4-carboxylic acid, 4,5-dihydro-2-[[[(phenylmethoxy)carbonyl]amino]methyl]-, methyl ester, (S)-](/img/structure/B12938091.png)
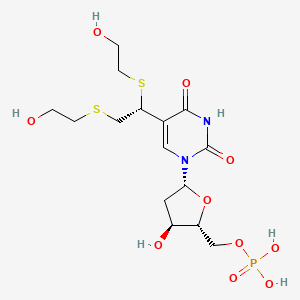

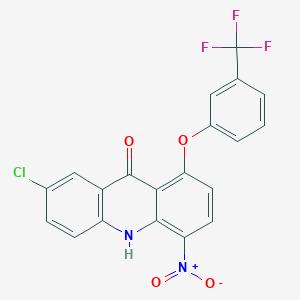
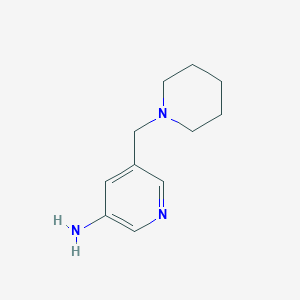
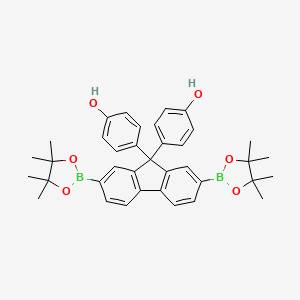
![5-(1H-Benzo[d]imidazol-6-yl)pentan-1-amine](/img/structure/B12938124.png)
